

DDP-38003 Trihydrochloride: A Technical Overview of Preclinical Data

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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

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Introduction

DDP-38003 trihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3] KDM1A is a key epigenetic regulator involved in cell proliferation, differentiation, and tumorigenesis, making it a promising target for cancer therapy.[4][5] This technical guide provides a comprehensive summary of the available preclinical data on **DDP-38003 trihydrochloride**, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Core Preclinical Data

In Vitro Activity

DDP-38003 demonstrates potent and specific inhibition of KDM1A/LSD1. In biochemical assays, it exhibits an IC50 of 84 nM.[1][2][3] Further studies in the human acute myeloid leukemia (AML) cell line THP-1 have shown that DDP-38003 is more effective at reducing colony-forming ability and inducing cellular differentiation compared to its 1R, 2S analogue.[1][2]

Parameter	Value	Cell Line/Assay	Reference
IC50	84 nM	KDM1A/LSD1 Enzymatic Assay	[1][2][3]

In Vivo Efficacy

The anti-tumor activity of DDP-38003 has been evaluated in a mouse model of leukemia. Oral administration of DDP-38003 resulted in a significant, dose-dependent increase in the survival of tumor-bearing mice.[\[1\]](#)[\[2\]](#) These findings highlight the potential of DDP-38003 as an orally active anti-cancer agent.

Dose	Survival Increase	Mouse Model	Reference
11.25 mg/kg	35%	Leukemia	[1] [2]
22.50 mg/kg	62%	Leukemia	[1] [2]

In a separate in vivo study, the combination of DDP-38003 with retinoic acid (RA) was investigated. This combination therapy demonstrated a strong synergistic effect, significantly increasing the median survival of the treated mice compared to either agent alone.[\[4\]](#)

Treatment Group	Median Survival (days)	Mouse Model	Reference
Control	21	Leukemia	[4]
DDP-38003 alone	37	Leukemia	[4]
Retinoic Acid (RA) alone	49	Leukemia	[4]
DDP-38003 + RA	70	Leukemia	[4]

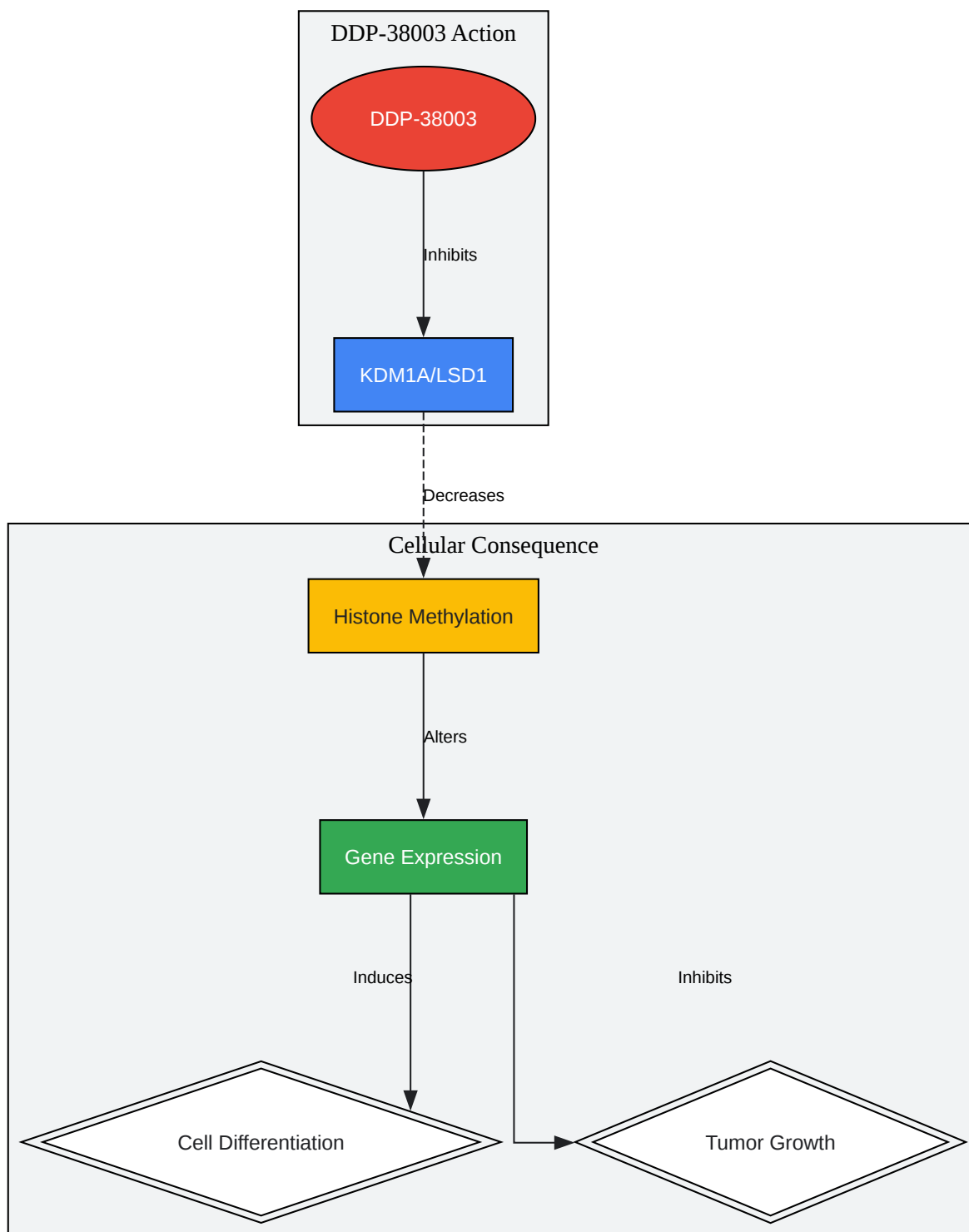
Pharmacokinetics

Pharmacokinetic studies have determined the half-life of DDP-38003 to be 8 hours.[\[1\]](#)[\[2\]](#)

Parameter	Value	Species	Reference
Half-life ($t_{1/2}$)	8 hours	Mouse	[1] [2]

Mechanism of Action

DDP-38003 functions by inhibiting the enzymatic activity of KDM1A/LSD1. KDM1A is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The inhibition of KDM1A by DDP-38003 leads to an increase in histone methylation, which in turn alters gene expression, leading to the induction of cell differentiation and a reduction in the proliferation of cancer cells.



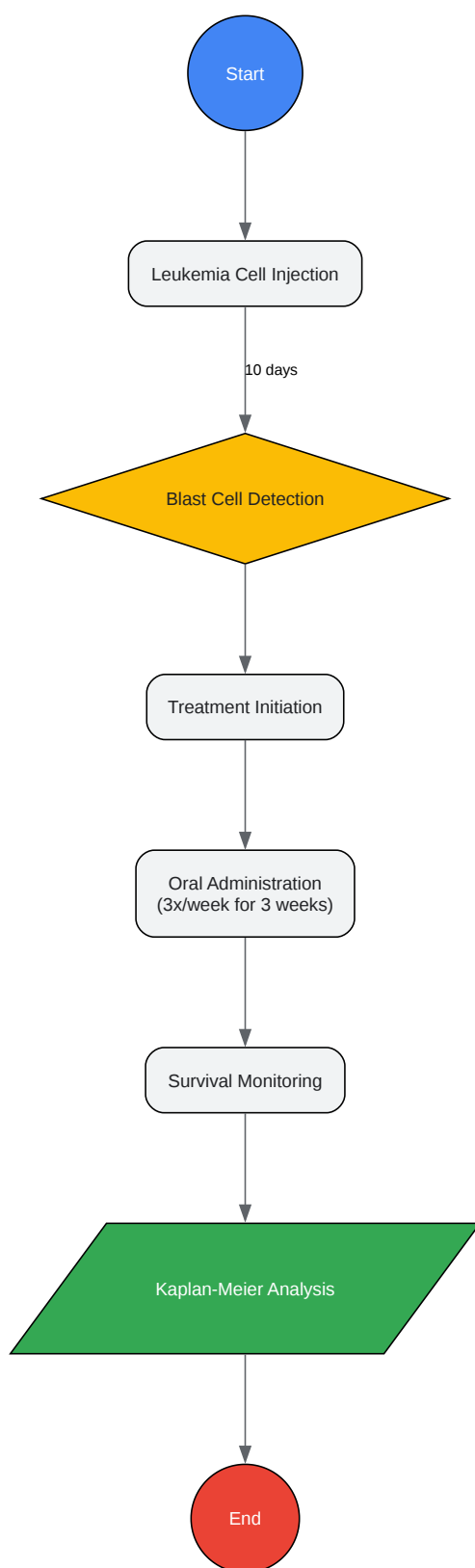
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Figure 1: Mechanism of action of DDP-38003.

Experimental Protocols

In Vivo Leukemia Model

- Animal Model: CD-1 mice were used for the in vivo studies.[\[1\]](#)
- Tumor Induction: Leukemia was induced in the mice. The treatment was initiated 10 days after cell injection, once blast cells were detected in the peripheral blood of the recipients.[\[1\]](#)
- Drug Formulation and Administration: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution. The drug was administered orally three days a week (Monday, Tuesday, and Wednesday) for three consecutive weeks.[\[1\]](#)
- Dosing: The mice were treated with doses of 11.25 mg/kg and 22.5 mg/kg.[\[1\]](#)
- Endpoint: The primary endpoint of the study was the survival of the mice, which was analyzed and represented by a Kaplan-Meier survival plot.[\[1\]](#)



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Figure 2: In vivo experimental workflow.

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